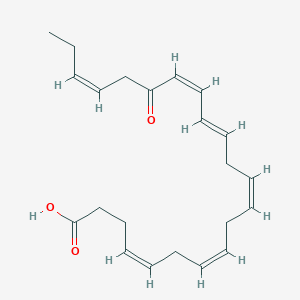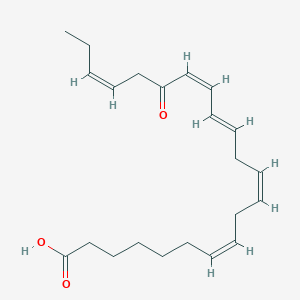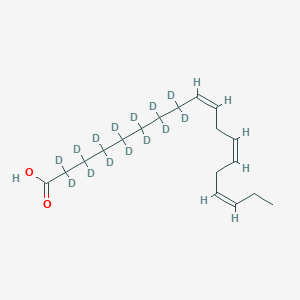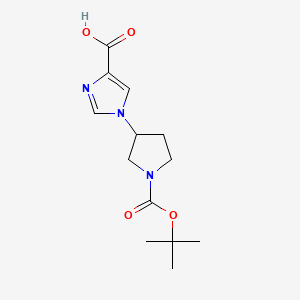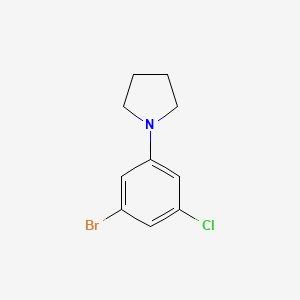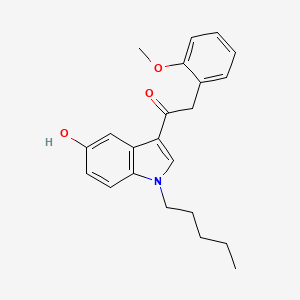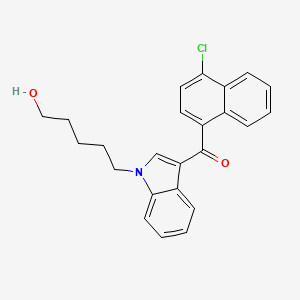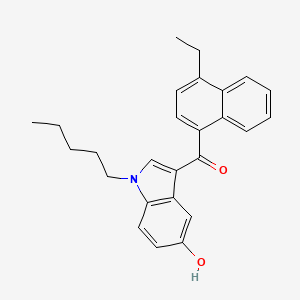
JWH 081 Isomère 8-méthoxynaphthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 081 Isomère 8-méthoxynaphthyle est un cannabinoïde synthétique structurellement apparenté au JWH 081. Il est connu pour sa forte affinité pour le récepteur cannabinoïde 1 central (CB1) et une affinité réduite pour le récepteur cannabinoïde 2 périphérique (CB2) . Le composé est souvent utilisé comme un étalon de référence analytique dans les applications médico-légales et de recherche .
Applications De Recherche Scientifique
JWH 081 8-methoxynaphthyl isomer has several scientific research applications:
Mécanisme D'action
Target of Action
JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that shows a high affinity for the central CB1 receptor with a Ki value of 1.2 nM . It also has a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a cannabinoid agonist, JWH 081 8-methoxynaphthyl isomer binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity.
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can influence several biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP). This can further affect the function of protein kinase A (PKA), a key regulator of numerous cellular processes . .
Pharmacokinetics
The pharmacokinetic properties of JWH 081 8-methoxynaphthyl isomer, including its absorption, distribution, metabolism, and excretion (ADME), are not well-characterized. As a synthetic cannabinoid, it is likely to share some pharmacokinetic characteristics with other cannabinoids. For instance, cannabinoids are typically lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are also metabolized primarily in the liver and excreted in the feces and urine . .
Result of Action
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell survival and proliferation, and affect immune response . .
Action Environment
The action, efficacy, and stability of JWH 081 8-methoxynaphthyl isomer can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact its stability . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du JWH 081 Isomère 8-méthoxynaphthyle implique la réaction de l'acide 1-pentyl-1H-indole-3-carboxylique avec la 8-méthoxy-1-naphtylamine dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés . Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation .
Analyse Des Réactions Chimiques
Types de réactions
JWH 081 Isomère 8-méthoxynaphthyle subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre ou le tétrahydrofurane (THF).
Substitution : Hydrure de sodium (NaH) dans le diméthylsulfoxyde (DMSO) ou tert-butylate de potassium (KOtBu) dans le tert-butanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones en fonction des conditions de réaction.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur cannabinoïde 1 central (CB1) avec une forte affinité . Cette interaction conduit à l'activation du récepteur et à la modulation subséquente de diverses voies de signalisation, notamment l'inhibition de l'adénylate cyclase et l'activation des protéines kinases activées par les mitogènes (MAPK) . Le composé présente également une affinité dix fois inférieure pour le récepteur cannabinoïde 2 périphérique (CB2), ce qui peut contribuer à son profil pharmacologique distinct .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Un autre cannabinoïde synthétique ayant une forte affinité pour les récepteurs CB1 et CB2.
JWH 073 : Structurellement similaire au JWH 018 mais avec une longueur de chaîne alkylique différente.
JWH 122 : Similaire au JWH 018 mais avec un motif de substitution différent sur le cycle naphtyle.
Unicité
JWH 081 Isomère 8-méthoxynaphthyle est unique en raison de la présence du groupe méthoxy en position 8 du cycle naphtyle . Cette modification structurelle entraîne des affinités de liaison et des effets pharmacologiques distincts par rapport aux autres cannabinoïdes synthétiques .
Propriétés
IUPAC Name |
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSHGRPSVJODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017319 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349837-48-4 |
Source


|
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
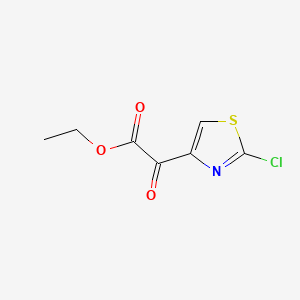
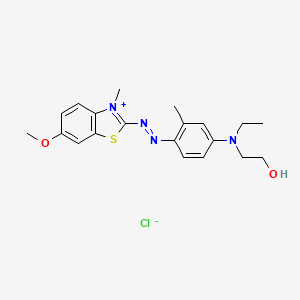
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
